molecular formula C16H19N3O4 B2467709 N-(1-cyanocyclohexyl)-N-methyl-2-(2-nitrophenoxy)acetamide CAS No. 940265-24-7

N-(1-cyanocyclohexyl)-N-methyl-2-(2-nitrophenoxy)acetamide

Cat. No.: B2467709
CAS No.: 940265-24-7
M. Wt: 317.345
InChI Key: SXDXEKUOYHLNGW-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-N-methyl-2-(2-nitrophenoxy)acetamide is an acetamide derivative featuring a cyclohexyl cyanide group attached to the acetamide nitrogen, a methyl substituent, and a 2-nitrophenoxy side chain. The compound’s nitro group (electron-withdrawing) and cyanocyclohexyl moiety (lipophilic) likely influence its reactivity, solubility, and binding affinity compared to similar acetamides.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-N-methyl-2-(2-nitrophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-18(16(12-17)9-5-2-6-10-16)15(20)11-23-14-8-4-3-7-13(14)19(21)22/h3-4,7-8H,2,5-6,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDXEKUOYHLNGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)COC1=CC=CC=C1[N+](=O)[O-])C2(CCCCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Displacement and Amide Coupling (Two-Step Process)

This method involves synthesizing the nitrophenoxy acetyl chloride intermediate followed by amide coupling with N-methyl-1-cyanocyclohexylamine.

Step 1: Synthesis of 2-(2-Nitrophenoxy)acetyl Chloride
2-Nitrophenol reacts with chloroacetyl chloride in a base-mediated nucleophilic substitution. Optimal conditions include:

  • Solvent: Dichloromethane (DCM) at 0–5°C.
  • Base: Triethylamine (2.2 equiv) to neutralize HCl byproducts.
  • Yield: >90%.

Step 2: Amide Formation
The acetyl chloride intermediate is reacted with N-methyl-1-cyanocyclohexylamine under Schotten-Baumann conditions:

  • Solvent: Water/DCM biphasic system.
  • Conditions: Stirring at room temperature for 4–6 hours.
  • Yield: 82–87%.

Key Challenges:

  • Competing hydrolysis of the acid chloride requires strict anhydrous conditions.
  • Steric hindrance from the cyclohexyl group may slow amidation.

Direct Alkylation of N-Methyl-1-Cyanocyclohexylamine

This one-pot method leverages Ullmann-type coupling to introduce the nitrophenoxy group directly.

Reaction Scheme:
N-Methyl-1-cyanocyclohexylamine + 2-Nitrofluorobenzene → Target Compound

Conditions:

  • Catalyst: CuI (10 mol%) and 1,10-phenanthroline (20 mol%).
  • Base: K₃PO₄ (2.5 equiv) in toluene at 110°C for 24 hours.
  • Yield: 68–75%.

Advantages:

  • Avoids isolation of reactive intermediates.
  • Scalable for bulk production.

Limitations:

  • Requires expensive catalysts.
  • Competing side reactions reduce yield.

Reductive Amination and Nitro Group Introduction

A multi-step approach starting from cyclohexanone:

Step 1: Strecker Synthesis of 1-Cyanocyclohexylamine
Cyclohexanone undergoes Strecker reaction with NH₃, KCN, and HCl:

  • Conditions: Aqueous HCl, 0–5°C, 12 hours.
  • Intermediate: 1-Cyanocyclohexylamine (yield: 78%).

Step 2: N-Methylation
Methylation using methyl iodide in DMF:

  • Base: NaH (2.0 equiv) at 60°C for 6 hours.
  • Yield: 89%.

Step 3: Nitrophenoxy Acetamide Formation
The N-methylamine reacts with 2-(2-nitrophenoxy)acetic acid via EDC/HOBt coupling:

  • Solvent: DCM, room temperature, 12 hours.
  • Yield: 76%.

Comparative Analysis of Methods

Parameter Method 1.1 Method 1.2 Method 1.3
Overall Yield 82–87% 68–75% 76%
Reaction Steps 2 1 3
Catalyst Cost Low High Moderate
Scalability Moderate High Low
Purity (HPLC) >95% 90–93% 92%

Optimal Method: Method 1.1 balances yield and scalability, though Method 1.2 is preferable for one-pot simplicity.

Critical Reaction Parameters

Solvent Selection

  • Polar aprotic solvents (DMF, DCM) enhance amidation rates.
  • Toluene is ideal for Ullmann coupling due to high boiling point.

Temperature and Time

  • Amidation: Room temperature avoids decomposition of nitrophenoxy groups.
  • Ullmann Coupling: Elevated temperatures (110°C) accelerate aryl ether formation.

Catalytic Systems

  • CuI/1,10-phenanthroline outperforms Pd-based catalysts in nitro-group compatibility.

Industrial-Scale Considerations

Purification Techniques

  • Recrystallization: Isopropanol/water mixtures achieve >99% purity.
  • Chromatography: Avoided in large-scale due to cost.

Waste Management

  • Acid neutralization: Triethylamine hydrochloride byproducts require alkaline treatment.
  • Copper residues: Chelating resins remove Cu(I) from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclohexyl)-N-methyl-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The cyanocyclohexyl group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

    Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Acidic or basic hydrolysis.

    Substitution: Amines, thiols, basic conditions.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Carboxylic acids.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

N-(1-cyanocyclohexyl)-N-methyl-2-(2-nitrophenoxy)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclohexyl)-N-methyl-2-(2-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Acetamides

The following compounds share structural or functional similarities with N-(1-cyanocyclohexyl)-N-methyl-2-(2-nitrophenoxy)acetamide, enabling a comparative assessment of their properties and applications.

Substituent-Based Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Applications/Properties References
This compound Cyanocyclohexyl, methyl (N-substituents); 2-nitrophenoxy (side chain) Not provided Likely bioactive (inferred from analogs); potential agrochemical/pharmaceutical use
N-[5-(Aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide (Pritelivir) Thiazole, pyridinyl (aromatic); sulfonamide 407.47 Antiviral (herpes treatment); high specificity for viral helicase-primase inhibition
2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor) Chloro, methoxymethyl (N-substituents); diethylphenyl 269.77 Herbicide; inhibits plant cell division by targeting very-long-chain fatty acid synthesis
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Chloronitrophenyl, methylsulfonyl (N-substituents) 292.73 Intermediate for heterocyclic synthesis; sulfur-containing bioactive scaffolds
2-Chloro-N-(2-cyano-4-nitrophenyl)acetamide Chloro, cyano-nitro-phenyl (N-substituents) 239.62 Unspecified (structural similarity suggests potential agrochemical or medicinal use)
N-benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)acetamide Benzyl, cyclohexylamino (N-substituents) 288.18 Synthetic intermediate; evaluated for biological activities (e.g., antimicrobial)

Key Findings from Comparative Studies

  • Bioactivity and Selectivity: Pritelivir (thiazole-pyridinyl acetamide) demonstrates targeted antiviral activity, highlighting how aromatic heterocycles enhance specificity . In contrast, alachlor’s chloro and methoxymethyl groups optimize herbicidal activity via lipid biosynthesis disruption . The absence of heterocycles in this compound may limit enzymatic targeting but could improve membrane permeability due to the cyanocyclohexyl group’s lipophilicity .
  • Multicomponent reactions (e.g., for N-benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)acetamide) offer efficient routes to diverse acetamides, though scalability varies .
  • Electrochemical and Solubility Profiles: Nitro groups (e.g., in 2-nitrophenoxy or 4-chloro-2-nitrophenyl) impart electron-withdrawing effects, enhancing stability but reducing aqueous solubility . Cyanocyclohexyl substituents likely increase lipophilicity compared to alachlor’s methoxymethyl group, affecting bioavailability .

Biological Activity

N-(1-cyanocyclohexyl)-N-methyl-2-(2-nitrophenoxy)acetamide is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant case studies, highlighting the compound's significance in pharmacology.

Chemical Structure and Synthesis

The molecular formula for this compound is C₁₅H₁₈N₄O₃. The synthesis typically involves several steps:

  • Formation of the Cyanocyclohexyl Group : This can be achieved by reacting cyclohexylamine with cyanogen bromide.
  • Introduction of the Nitrophenoxy Group : The nitrophenoxy moiety is introduced through nitration of a suitable phenolic precursor.
  • Acetamide Formation : The final step involves reacting the cyanocyclohexyl and nitrophenoxy intermediates with acetic anhydride in the presence of a base like pyridine.

The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. The compound may function as an enzyme inhibitor, modulating biochemical pathways by binding to active sites on target proteins.

Pharmacological Properties

Research indicates that compounds with similar structures often exhibit significant biological activity, including:

  • Antimicrobial Effects : Potential inhibition of bacterial growth through interference with cell wall synthesis.
  • Anti-inflammatory Activity : Modulation of inflammatory pathways by interacting with cytokine production.
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may induce apoptosis in certain cancer cell lines .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • In Vitro Studies : A study demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, indicating its potential as a chemotherapeutic agent. The mechanism involved the induction of oxidative stress leading to apoptosis.
  • Enzyme Inhibition Assays : Research indicated that the compound could inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects. For example, inhibition of cyclooxygenase enzymes was noted, suggesting anti-inflammatory properties .
  • Receptor Binding Studies : Binding affinity assays revealed that this compound interacts with certain neurotransmitter receptors, potentially influencing neurological pathways and offering insights into its use in treating neurodegenerative diseases .

Data Tables

Biological Activity Mechanism Reference
AntimicrobialInhibition of cell wall synthesis
Anti-inflammatoryModulation of cytokine production
CytotoxicityInduction of apoptosis via oxidative stress
Study Type Findings Reference
In VitroCytotoxic effects on cancer cells
Enzyme InhibitionInhibition of cyclooxygenase enzymes
Receptor BindingInteraction with neurotransmitter receptors

Q & A

Basic Question

  • Control experiments : Compare the target compound with analogs (e.g., N-(1-cyanocyclohexyl)-2-(4-chlorophenoxy)acetamide) under identical assay conditions to isolate substituent effects .
  • Dose-response curves : Validate activity thresholds using at least three independent replicates to minimize variability .

Advanced Question What computational strategies can predict structure-activity relationships (SAR) for this compound?

  • Molecular docking : Model interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) using the nitrophenoxy group as a hydrogen bond acceptor .
  • QSAR modeling : Correlate logP values (calculated via PubChem data) with membrane permeability to prioritize derivatives for synthesis .

What are the best practices for analyzing byproducts or impurities during synthesis?

Basic Question

  • HPLC analysis : Use a C18 column (acetonitrile/water gradient) to detect unreacted starting materials or hydrolysis products (e.g., free cyanocyclohexylamine) .
  • Elemental analysis : Ensure C, H, N values align with theoretical calculations (±0.5% tolerance) .

Advanced Question How can advanced mass spectrometry techniques identify trace impurities?

  • LC-MS/MS : Fragment ions at m/z 150–200 may indicate nitro group reduction byproducts (e.g., aminophenoxy derivatives) .
  • Isotopic labeling : Use 15^{15}N-labeled starting materials to track nitrophenoxy degradation pathways .

How should researchers design stability studies for this compound under varying storage conditions?

Basic Question

  • Forced degradation : Expose the compound to heat (40–60°C), light (UV-A), and humidity (75% RH) for 1–4 weeks. Monitor via HPLC for decomposition (e.g., nitrophenoxy cleavage) .
  • Stabilizers : Add antioxidants (e.g., BHT) to solid formulations to prevent radical-mediated degradation .

Advanced Question What kinetic models best describe degradation mechanisms?

  • Arrhenius plots : Calculate activation energy (EaE_a) for thermal degradation to predict shelf life at 25°C .
  • pH-rate profiling : Identify hydrolysis-prone regions (e.g., acetamide bond) under acidic (pH 3) vs. alkaline (pH 9) conditions .

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